Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-
Overview
Description
Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- is a compound with the molecular formula C19H23N3O2 . It has been attracting substantial interest due to its potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A specific process for preparing this compound involves reducing the hydroxy ester by reacting it in DMF and then with an iminium salt formed in situ with thionyl chloride and dimethylformamide, in a halocarbonated solvent .Molecular Structure Analysis
The molecular weight of this compound is 325.4 g/mol . The exact mass and monoisotopic mass are 325.17902698 g/mol . The compound has a topological polar surface area of 56.1 Ų .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various types of reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .Physical And Chemical Properties Analysis
This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The XLogP3-AA value is 0.8 .Scientific Research Applications
Optoelectronic Devices
This class of aromatic heterocycles is used in the development of optoelectronic devices due to their luminescent properties .
Sensors
The compound’s sensitivity to various stimuli makes it suitable for sensor applications .
Anti-Cancer Drugs
Researchers are exploring its potential in creating anti-cancer drugs .
Confocal Microscopy and Imaging
Its luminescent properties are utilized in emitters for confocal microscopy and imaging .
Covalent Inhibitors Development
The compound serves as a core backbone in the development of covalent inhibitors, such as KRAS G12C inhibitors .
Medicinal Chemistry
Imidazo[1,2-a]pyridine derivatives are being developed for their varied biological activity and uses in medicines .
Anti-Tuberculosis Activity
Some derivatives have shown promising in vitro anti-TB activity against various strains of tuberculosis .
Drug Discovery Research
The structure–activity relationship and mode-of-action of imidazo[1,2-a]pyridine analogues are critical in TB drug discovery research .
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be associated with the tuberculosis bacteria.
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to exhibit anti-tb activity against both replicating and non-replicating forms of the bacteria . This suggests that the compound interacts with its targets in a way that inhibits the growth and replication of the tuberculosis bacteria.
Pharmacokinetics
Similar compounds have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The primary result of the compound’s action is the inhibition of the growth and replication of the tuberculosis bacteria . This leads to a reduction in bacterial load, contributing to the treatment of tuberculosis.
properties
IUPAC Name |
2-[2-hydroxy-6-methyl-2-(4-methylphenyl)-3H-imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-5-8-15(9-6-13)19(24)16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12,16,24H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHJPCWGOSLMQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718708 | |
Record name | 2-[2-Hydroxy-6-methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- | |
CAS RN |
118026-14-5 | |
Record name | 2-[2-Hydroxy-6-methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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